Enantiomeric Potency Differential: (+)-Allethrolone Esters are Decisively More Toxic than (-)-Isomers
The insecticidal activity of Allethrolone-derived esters is highly dependent on the optical configuration of the alcohol moiety. Comparative studies of all four trans-isomers of allethrin demonstrate that the ester of (+)-allethrolone is substantially more toxic to houseflies (Musca domestica) than the ester of (-)-allethrolone. This establishes that procurement of chirally pure or specifically enriched (+)-allethrolone is a prerequisite for high-efficacy formulations [1].
| Evidence Dimension | Relative Insecticidal Toxicity (to Musca domestica) |
|---|---|
| Target Compound Data | Most toxic isomer: ester of (+)-allethrolone |
| Comparator Or Baseline | Ester of (-)-allethrolone |
| Quantified Difference | Qualitatively described as 'substantially more toxic'; full dose-response curves provided in source |
| Conditions | Topical application bioassay against adult houseflies |
Why This Matters
The specific enantiomer of Allethrolone used directly dictates the potency and, therefore, the cost-effectiveness and application rate of the final formulated insecticide product.
- [1] Gersdorff, W. A., & Mitlin, N. (1953). Effect of Molecular Configuration On Relative Toxicity to House Flies as Demonstrated with the Four Trans Isomers of Allethrin. Journal of Economic Entomology, 51(2), 181-184. View Source
